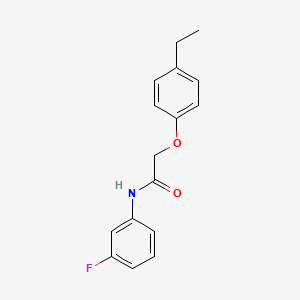![molecular formula C22H19NO2 B5824381 1-[(4-biphenylyloxy)acetyl]indoline](/img/structure/B5824381.png)
1-[(4-biphenylyloxy)acetyl]indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-biphenylyloxy)acetyl]indoline, commonly known as BPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. BPI belongs to the class of indole derivatives, which have been extensively studied for their diverse pharmacological activities. BPI has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.
作用機序
The exact mechanism of action of BPI is not fully understood. However, it has been proposed that BPI exerts its pharmacological effects by modulating various signaling pathways in cells. BPI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. BPI has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and regulation of gene expression.
Biochemical and Physiological Effects:
BPI has been shown to exhibit a wide range of biochemical and physiological effects. BPI has been found to reduce inflammation and pain in animal models of inflammatory diseases. BPI has also been shown to inhibit the growth of cancer cells in vitro and in vivo. BPI has been shown to have a protective effect on neurons and to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
BPI has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in high purity and yield. BPI has also been shown to have low toxicity in animal models. However, there are some limitations to the use of BPI in lab experiments. BPI is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. Further studies are needed to determine the optimal dosage and administration route for BPI.
将来の方向性
There are several future directions for the research on BPI. One direction is to further investigate the mechanism of action of BPI and its potential use in the treatment of inflammatory diseases and cancer. Another direction is to study the potential use of BPI in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are also needed to determine the optimal dosage and administration route for BPI in humans.
合成法
The synthesis of BPI involves the condensation reaction between 4-biphenylyloxyacetic acid and indoline in the presence of a dehydrating agent such as thionyl chloride. The reaction yields BPI in high purity and yield. The purity of BPI can be further improved by recrystallization from a suitable solvent.
科学的研究の応用
BPI has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer effects. BPI has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. BPI has been shown to have a protective effect on neurons and to improve cognitive function in animal models of neurodegenerative diseases.
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-phenylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c24-22(23-15-14-19-8-4-5-9-21(19)23)16-25-20-12-10-18(11-13-20)17-6-2-1-3-7-17/h1-13H,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDPOHAQKMQJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5824313.png)
![N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5824321.png)
![N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5824328.png)
![N'-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5824339.png)
![1-acetyl-3-(4-pyridinyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B5824342.png)

![5-[2-(diethylamino)ethyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5824352.png)
![ethyl 4-[4-(acetylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5824357.png)


![2-[(3-nitrobenzoyl)amino]-3-phenylacrylic acid](/img/structure/B5824365.png)


